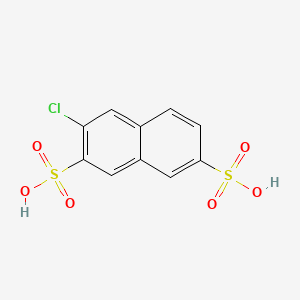
3-Chloro-2,7-naphthalenedisulfonic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2,7-naphthalenedisulfonic Acid is an organic compound with the molecular formula C10H7ClO6S2. It is a derivative of naphthalene, characterized by the presence of a chlorine atom and two sulfonic acid groups at the 2 and 7 positions on the naphthalene ring. This compound is primarily used as an intermediate in various chemical syntheses, including the production of dyes and pigments .
準備方法
The synthesis of 3-Chloro-2,7-naphthalenedisulfonic Acid typically involves the sulfonation of 3-chloronaphthalene. The process begins with the chlorination of naphthalene to produce 3-chloronaphthalene, which is then subjected to sulfonation using concentrated sulfuric acid. The reaction conditions, such as temperature and concentration of sulfuric acid, are carefully controlled to ensure the selective introduction of sulfonic acid groups at the desired positions .
Industrial production methods often involve continuous processes to enhance efficiency and yield. These methods may include the use of advanced reactors and catalysts to optimize the reaction conditions and minimize by-products.
化学反応の分析
3-Chloro-2,7-naphthalenedisulfonic Acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions. Common reagents for these reactions include sodium hydroxide and ammonia.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to produce corresponding sulfonates.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form complex organic molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxyl groups can yield hydroxy-naphthalenedisulfonic acids, while coupling reactions can produce biaryl compounds.
科学的研究の応用
3-Chloro-2,7-naphthalenedisulfonic Acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays. Its sulfonic acid groups enhance its solubility in aqueous solutions, facilitating its use in biological systems.
Medicine: Research has explored its potential as a precursor for pharmaceutical compounds. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It is employed in the production of specialty chemicals, including surfactants and dispersants.
作用機序
The mechanism of action of 3-Chloro-2,7-naphthalenedisulfonic Acid involves its interaction with molecular targets through its functional groups. The sulfonic acid groups can form strong ionic interactions with positively charged sites on proteins and enzymes, influencing their activity. Additionally, the chlorine atom can participate in halogen bonding, further modulating the compound’s interactions with biological molecules .
The pathways involved in its mechanism of action depend on the specific application. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
類似化合物との比較
3-Chloro-2,7-naphthalenedisulfonic Acid can be compared with other naphthalenedisulfonic acids, such as:
1,5-Naphthalenedisulfonic Acid: This compound has sulfonic acid groups at the 1 and 5 positions.
3-Hydroxy-4-nitroso-2,7-naphthalenedisulfonic Acid: This derivative contains a hydroxyl and nitroso group, providing additional sites for chemical modification.
2,7-Naphthalenedisulfonic Acid: Lacking the chlorine atom, this compound is used in the synthesis of dyes and pigments.
The uniqueness of this compound lies in its combination of chlorine and sulfonic acid groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in various chemical syntheses and applications.
特性
分子式 |
C10H7ClO6S2 |
|---|---|
分子量 |
322.7 g/mol |
IUPAC名 |
3-chloronaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C10H7ClO6S2/c11-9-4-6-1-2-8(18(12,13)14)3-7(6)5-10(9)19(15,16)17/h1-5H,(H,12,13,14)(H,15,16,17) |
InChIキー |
HAAYLBIQGOZXRN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=CC(=C(C=C21)Cl)S(=O)(=O)O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


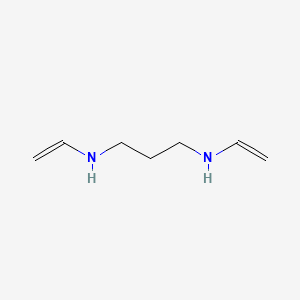

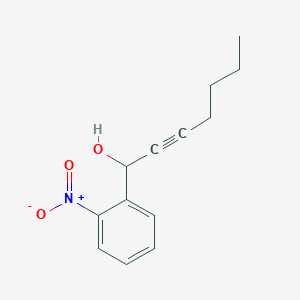
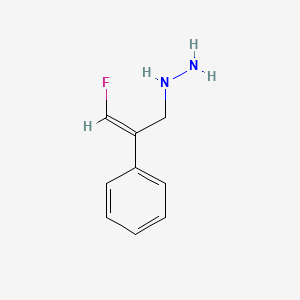
![disodium;[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13406510.png)
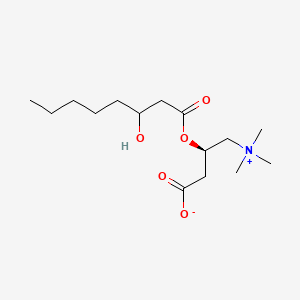
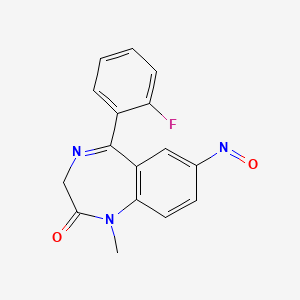
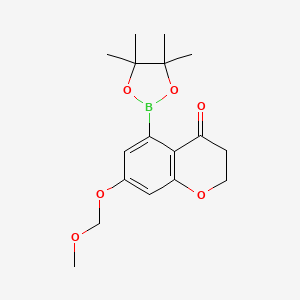
![[(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-yl] octanoate](/img/structure/B13406523.png)
![(3aS,4S,6R)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13406526.png)



![(5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13406544.png)
